1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine
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Overview
Description
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a difluoromethyl group and a sulfonyl group, linked to a piperazine ring that is further substituted with a 4-methoxybenzyl group. The unique structure of this compound suggests it may have interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring:
Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Substitution: The sulfonylated pyrazole is reacted with 4-(4-methoxybenzyl)piperazine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-formylbenzoic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine may be studied for its potential biological activities. It could serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound might be investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets in a specific manner, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluoromethyl group could enhance its binding affinity to certain targets, while the sulfonyl group might influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine hydrochloride: Similar pyrazole and piperazine structure but different substitution pattern.
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine: Similar structure with a different position of the methoxy group.
Uniqueness
1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both the difluoromethyl and sulfonyl groups could enhance its reactivity and potential interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C16H20F2N4O3S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C16H20F2N4O3S/c1-25-14-4-2-13(3-5-14)11-20-6-8-21(9-7-20)26(23,24)15-10-19-22(12-15)16(17)18/h2-5,10,12,16H,6-9,11H2,1H3 |
InChI Key |
GRBAWRFHEYDXQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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